2-Methyldodeca-2,5-diene

説明

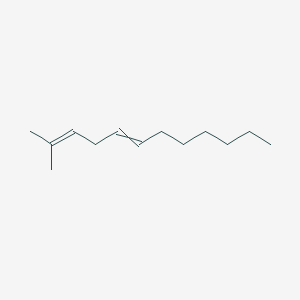

Structure

2D Structure

3D Structure

特性

CAS番号 |

651301-67-6 |

|---|---|

分子式 |

C13H24 |

分子量 |

180.33 g/mol |

IUPAC名 |

2-methyldodeca-2,5-diene |

InChI |

InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-10,12H,4-8,11H2,1-3H3 |

InChIキー |

MRZJKHQPALKWRR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC=CCC=C(C)C |

製品の起源 |

United States |

Chemical Reactivity and Transformations of 2 Methyldodeca 2,5 Diene

Isomerization Pathways

Skipped dienes such as 2-methyldodeca-2,5-diene can undergo isomerization to form more thermodynamically stable conjugated dienes. This transformation can be induced by heat or catalyzed by the presence of metals.

The thermal isomerization of non-conjugated dienes to their conjugated counterparts is a known process, often requiring high temperatures. thieme-connect.de The driving force for this reaction is the increased stability of the resulting conjugated system, where the p-orbitals of the double bonds can overlap. libretexts.org While specific studies on this compound are not prevalent, the general mechanism for the thermal isomerization of a 1,4-diene can proceed through a Current time information in Bangalore, IN.researchgate.net-hydride shift. In the context of cis-trans isomerization of conjugated dienes, evidence suggests the intermediate formation of cyclobutene (B1205218) derivatives, a pathway that could also be relevant for the isomerization of skipped dienes. rsc.org

The isomerization of unconjugated dienes to conjugated systems can also be facilitated by base-mediated processes, often requiring strong bases and high temperatures. thieme-connect.de Another method involves electron-transfer reactions, for instance using potassium/naphthalene in 1,2-dimethoxyethane, which can induce the migration of a terminal double bond to a more stable conjugated position. thieme-connect.de

Metal complexes are effective catalysts for the isomerization of skipped dienes to conjugated 1,3-dienes under milder conditions than thermal methods. thieme-connect.de Various transition metals, including palladium, rhodium, cobalt, and iron, have been shown to catalyze this transformation. thieme-connect.denih.govacs.org

Two primary mechanisms are generally proposed for these metal-catalyzed isomerizations:

Metal-Hydride Addition-Elimination: This pathway involves the addition of a metal-hydride species to one of the double bonds, followed by the elimination of the metal hydride to form the new, conjugated double bond system. thieme-connect.de

π-Allylmetal Hydride Mechanism: In this mechanism, the metal coordinates to one of the double bonds and abstracts an allylic hydrogen to form a π-allylmetal hydride intermediate. A subsequent re-addition of the hydride to the metal center at a different position leads to the isomerized conjugated diene. thieme-connect.de

For instance, cationic palladium complexes, such as bis(acetonitrile)dichloropalladium(II), have been used to catalyze the isomerization of 1,4-dienes to 1,3-dienes. thieme-connect.de Similarly, cobalt complexes have been shown to promote the isomerization of (E)/(Z)-mixtures of 1,3-dienes to the thermodynamically favored (Z)-isomer, highlighting the influence of the metal catalyst on the stereochemical outcome. nih.gov

Hydroelementation Reactions

Hydroelementation reactions involve the addition of a hydrogen atom and another element across a double bond. In the case of this compound, these reactions can be directed to one or both of the double bonds, with regioselectivity and stereoselectivity being key considerations.

Hydroboration is a powerful method for the functionalization of alkenes. The reaction of a borane (B79455) reagent with a double bond is typically regioselective, with the boron atom adding to the less substituted carbon (anti-Markovnikov addition), and stereospecific, with the hydrogen and boron adding to the same face of the double bond (syn-addition). masterorganicchemistry.com Subsequent oxidation of the resulting organoborane with reagents like hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol. masterorganicchemistry.com

For a skipped diene like this compound, hydroboration can occur at either of the two double bonds. The regioselectivity would be influenced by the substitution pattern of each double bond. The C2=C3 double bond is trisubstituted, while the C5=C6 double bond is disubstituted. Hydroboration is expected to occur preferentially at the less sterically hindered C5=C6 double bond.

Nickel-catalyzed 1,4-hydroboration of 1,3-dienes has been shown to be highly regio- and stereoselective, providing access to (Z)-allylboron reagents. nih.gov While this compound is a skipped diene, the principles of metal-catalyzed hydroboration can be extended. Iron catalysts have also been developed for the 1,4-hydroboration of 1,3-dienes, affording γ-disubstituted allylboronates. organic-chemistry.org The stereodivergent synthesis of skipped dienes has been achieved using hydroboration of allenes, where the choice of borane reagent dictates the E/Z stereochemistry of the resulting allylic alcohol. researchgate.net

Table 1: Regioselectivity in Ni-Catalyzed Hydroboration of Dienes Data based on analogous reactions of substituted dienes.

| Substrate (Diene) | Catalyst System | Product(s) | Regioselectivity | Reference |

|---|---|---|---|---|

| 1-Substituted 1,3-diene | Ni(COD)₂ / PCy₃ | (Z)-Allylboronate | High | nih.gov |

Hydromagnesation involves the addition of a magnesium hydride species across a double bond. While direct hydromagnesation of skipped dienes is not extensively documented, related carbometalation reactions using organomagnesium (Grignard) reagents are well-established for the synthesis of complex molecules. The addition of Grignard reagents to alkynes is a common strategy for preparing stereodefined substituted alkenes, which can be precursors to or structurally related to skipped dienes. researchgate.net

A significant synthetic route to skipped dienes involves the carbometalation of alkynes. mdpi.comrsc.org In particular, the allylindation of alkynes has emerged as a powerful method for the stereoselective synthesis of 1,4-dienes. researchgate.netmdpi.comnih.gov

This approach typically involves the reaction of an alkyne with an allylic silane (B1218182) in the presence of an indium trihalide, such as InBr₃. mdpi.com The reaction proceeds via a regioselective anti-allylindation, where the allyl group and the indium species add to opposite faces of the alkyne triple bond. mdpi.com The resulting 1,4-dienylindium intermediate can then be quenched with an electrophile, such as iodine, to yield a functionalized skipped diene with high stereoselectivity. mdpi.com One-pot procedures have also been developed where the dienylindium intermediate undergoes a palladium-catalyzed cross-coupling reaction with aryl iodides to produce 1-aryl-1,4-dienes. mdpi.com

Table 2: Synthesis of Skipped Dienes via Allylindation of Alkynes Data based on the work of Nishimoto, et al. mdpi.com

| Alkyne | Allylic Silane | Product (after iodination) | Yield (%) |

|---|---|---|---|

| 1-Octyne | Methallyl trimethylsilane | (E)-5-Iodo-4-(2-methylallyl)oct-4-ene | 89 |

| Phenylacetylene | Methallyl trimethylsilane | (E)-1-Iodo-2-(2-methylallyl)-1-phenylethene | 92 |

Other carbometalation reactions for the synthesis of skipped dienes include copper-catalyzed hydroallylation of terminal alkynes with allyl phosphates and metallaphotoredox-catalyzed three-component carboallylation of terminal alkynes. rsc.orgorganic-chemistry.org Titanium-mediated cross-coupling of allenes and alkynes also provides a stereoselective route to substituted 1,4-dienes. nih.gov

Electrophilic Additions to Diene System

The non-conjugated diene system of this compound features two distinct carbon-carbon double bonds: a trisubstituted bond at the C2-C3 position and a disubstituted bond at the C5-C6 position. Due to the separation by more than one single bond, these double bonds react independently in electrophilic addition reactions, much like simple alkenes. libretexts.orglibretexts.org The regioselectivity and stereoselectivity of these additions are dictated by the substitution pattern and steric environment of each double bond.

Halogenation (e.g., Bromination)

Given the two double bonds in this compound, halogenation can occur at either site. The trisubstituted double bond (C2=C3) is generally more electron-rich and thus more nucleophilic than the disubstituted double bond (C5=C6), suggesting a potential preference for reaction at the C2-C3 position. However, steric hindrance from the methyl group and the adjacent carbon chain can also influence the rate.

Depending on the stoichiometry of the halogenating agent, mono-halogenated or di-halogenated products can be formed. With one equivalent of Br₂, a mixture of 2,3-dibromo-2-methyldodecane and 5,6-dibromo-2-methyldodecane would be expected.

Table 1: Potential Products of Monobromination of this compound

| Reactant | Reagent | Major Products | Addition Type |

| This compound | Br₂ | 2,3-Dibromo-2-methyldodecane | anti-addition |

| 5,6-Dibromo-2-methyldodecane | anti-addition |

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound also occurs independently at the two double bonds. This reaction is a classic example of electrophilic addition that follows Markovnikov's rule. periodicchemistry.commasterorganicchemistry.comchemistrysteps.com The first step of the mechanism involves the protonation of the double bond by the hydrogen halide, which leads to the formation of a carbocation intermediate at the more substituted carbon. libretexts.orgleah4sci.com This is the rate-determining step. masterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. periodicchemistry.comleah4sci.com

For this compound, the two double bonds will exhibit different reactivity and lead to different products based on Markovnikov's rule:

Addition to the C2=C3 double bond: Protonation can occur at C3, leading to a more stable tertiary carbocation at C2. Subsequent attack by the halide (X⁻) yields the 2-halo-2-methyldodeca-5-ene product.

Addition to the C5=C6 double bond: Protonation at either C5 or C6 will lead to a secondary carbocation. Given the similar substitution, a mixture of 5-halo and 6-halo isomers could be formed, though electronic and steric effects of the nearby methyl group at C2 might introduce a slight preference.

The formation of the tertiary carbocation at C2 is significantly more favorable than the formation of a secondary carbocation at C5 or C6. Therefore, the reaction with one equivalent of HX is expected to preferentially yield the product of addition across the C2=C3 double bond. libretexts.org

Table 2: Regioselectivity in the Monohydrohalogenation of this compound

| Alkene Position | Carbocation Intermediate | Major Product (Markovnikov) |

| C2=C3 | Tertiary (at C2) | 2-Halo-2-methyldodeca-5-ene |

| C5=C6 | Secondary (at C5 or C6) | 5-Halo-2-methyldodeca-2-ene / 6-Halo-2-methyldodeca-2-ene |

Epoxidation and Dihydroxylation

Epoxidation is the reaction of an alkene with a peroxy acid or other oxidizing agent to form an epoxide. For a non-conjugated diene like this compound, the selectivity of epoxidation depends on the reactivity of the individual double bonds. The more substituted and electron-rich a double bond is, the faster it generally reacts with electrophilic oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). mdpi.com Therefore, the trisubstituted C2=C3 double bond is expected to be more reactive towards epoxidation than the disubstituted C5=C6 double bond. Catalytic systems, such as those using manganese porphyrins, can exhibit shape selectivity, favoring the epoxidation of the most sterically accessible double bond. illinois.edu

Dihydroxylation is the addition of two hydroxyl (-OH) groups across a double bond to form a vicinal diol or glycol. wikipedia.orgjove.com The stereochemistry of the product depends on the reagents used.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate (an osmate ester for OsO₄) that is formed on one face of the double bond. jove.comlibretexts.org Subsequent cleavage of this intermediate results in the two hydroxyl groups being on the same side of the original double bond plane.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to a diol with the two hydroxyl groups on opposite sides.

For this compound, both double bonds can undergo dihydroxylation. The relative rate of reaction at each site would again depend on the substitution pattern, with the C2=C3 bond generally being more reactive.

Table 3: Dihydroxylation Methods and Expected Stereochemistry

| Method | Reagents | Stereochemistry |

| Syn-dihydroxylation | 1. OsO₄, Pyridine; 2. NaHSO₃/H₂O or cold, dilute KMnO₄, NaOH | Syn (cis-diol) |

| Anti-dihydroxylation | 1. mCPBA; 2. H₃O⁺ | Anti (trans-diol) |

Cycloaddition Reactions

Diels-Alder Reactions with Dienophiles (following potential isomerization)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgiitk.ac.insigmaaldrich.com A fundamental requirement for the diene is that its double bonds must be in a conjugated system and be able to adopt an s-cis conformation. wikipedia.orgmasterorganicchemistry.comlibretexts.org

This compound is a non-conjugated diene, as its double bonds are separated by two sp³-hybridized carbon atoms. libretexts.orgmasterorganicchemistry.com Therefore, it cannot directly participate in a Diels-Alder reaction. masterorganicchemistry.com However, under thermal conditions, non-conjugated dienes can undergo isomerization to form conjugated isomers. nii.ac.jp For this compound, a potential isomerization could lead to conjugated systems such as 2-methyldodeca-2,4-diene (B14353580) or 2-methyldodeca-3,5-diene. This isomerization is often the rate-determining step for the subsequent cycloaddition. nii.ac.jp

Once the conjugated isomer, for instance 2-methyldodeca-3,5-diene, is formed, it can act as the diene component in a Diels-Alder reaction. The reaction rate is enhanced if the dienophile has electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com The methyl group at C2 of the potential conjugated diene acts as an electron-donating group, which would increase its reactivity.

Table 4: Requirement for Diels-Alder Reaction

| Compound | Diene Type | Can Participate in Diels-Alder? | Reason/Condition |

| This compound | Non-conjugated | No | Double bonds are not conjugated. masterorganicchemistry.com |

| 2-Methyldodeca-3,5-diene | Conjugated | Yes | Requires prior isomerization from the 2,5-diene. nii.ac.jp |

Investigation of Exo/Endo Selectivity

The stereochemistry of the Diels-Alder reaction is highly controlled. When a cyclic product is formed from an acyclic diene, the possibility of exo and endo diastereomers arises. iitk.ac.in

Endo product: The substituent(s) on the dienophile are oriented towards the newly forming double bond in the cyclohexene (B86901) ring. This pathway is often kinetically favored due to stabilizing secondary orbital interactions between the p-orbitals of the dienophile's substituent and the p-orbitals of the diene.

Exo product: The substituent(s) on the dienophile are oriented away from the newly forming double bond. This product is typically thermodynamically more stable due to reduced steric hindrance. nih.gov

For the Diels-Alder reaction of a conjugated isomer like 2-methyldodeca-3,5-diene with a dienophile, the ratio of exo to endo products would depend on several factors. While the "endo rule" often predicts the major product, high exo selectivity can be observed, particularly with acyclic dienes where steric hindrance between substituents on the diene and dienophile in the endo transition state becomes significant. nih.govox.ac.ukacs.org The use of specific catalysts, such as dual-functional Brønsted acids, can also be employed to favor the formation of the exo product by conformationally restricting the transition state through hydrogen bonding. rsc.org Computational studies have shown that for simple linear dienes and dienophiles, increasing the steric bulk of substituents can systematically shift the selectivity from endo to exo. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysts enable a wide array of transformations for dienes that are not accessible through other means, often proceeding with high selectivity and under mild conditions.

Olefin metathesis involves the cutting and reorganizing of double bonds between two alkenes, catalyzed most commonly by ruthenium or molybdenum complexes. scispace.comacs.org

Ring-Closing Metathesis (RCM) : The intramolecular RCM of this compound is a viable pathway for synthesizing a seven-membered ring. wikipedia.org The reaction connects the two alkene moieties within the same molecule, releasing a small volatile olefin (in this case, propene) as a byproduct. The product would be a substituted cycloheptene. The driving force for the reaction is the entropic benefit of forming two molecules from one. wikipedia.org

Cross-Metathesis (CM) : In an intermolecular reaction, this compound can undergo cross-metathesis with another olefin. nih.govacs.org The outcome can be complex, potentially leading to a mixture of homodimers and the desired cross-coupled products. researchgate.net However, by using a large excess of a simple, volatile olefin partner like ethylene (B1197577) (a process known as ethenolysis), the reaction can be driven to selectively produce shorter-chain dienes. The selectivity of which double bond in this compound reacts first depends on steric and electronic factors, as well as the specific catalyst used. researchgate.netcaltech.edu

Table 2: Potential Products of Olefin Metathesis Reactions

| Reaction Type | Reactant(s) | Catalyst Example | Plausible Product(s) |

| Ring-Closing Metathesis (RCM) | This compound | Grubbs' 2nd Gen. Catalyst | 1-Methyl-4-heptyl-1-cycloheptene + Propene |

| Cross-Metathesis (CM) | This compound + Ethylene (excess) | Hoveyda-Grubbs Catalyst | 2-Methyl-1,4-nonadiene + Propene |

Hydroamidation : While direct hydroamidation of this compound is not extensively documented, the hydroamination of 1,3-dienes is a known transition-metal-catalyzed process that adds an amine across a double bond. nih.govresearchgate.netwikipedia.org By analogy, a hydroamidation reaction could be envisioned, likely proceeding on the conjugated diene isomer. Depending on the catalyst (e.g., Rhodium, Palladium), this could lead to either 1,2- or 1,4-addition products, yielding allylic or homoallylic amides. nih.govrsc.org

Carbonylation : Palladium-catalyzed hydrocarbonylative cyclization has been shown to be effective for 1,5-dienes. nih.gov This reaction involves an initial isomerization followed by a cyclization that incorporates a molecule of carbon monoxide (CO). For this compound, this could provide a pathway to substituted 2-alkylidenecyclopentanone derivatives with high stereoselectivity. nih.gov

In addition to RCM and carbonylative cyclizations, 1,5-dienes can undergo other synthetically useful ring-forming reactions.

Oxidative Cyclization : A significant reaction of 1,5-dienes is their oxidative cyclization to form substituted tetrahydrofurans. bohrium.combeilstein-journals.org This transformation can be catalyzed by high-valent metal oxo species, such as those derived from osmium or ruthenium. nih.govresearchgate.netacs.org The reaction typically proceeds with high diastereoselectivity, preferentially forming cis-2,5-disubstituted tetrahydrofuran (B95107) diols. bohrium.comnih.gov This method provides a powerful way to build complex, oxygen-containing heterocyclic structures from a simple diene precursor. beilstein-journals.org

Halocyclization : The reaction of dienes with a halogen source (like I₂ or Br₂) and a nucleophile can induce cyclization. For a 1,5-diene, this can lead to the formation of a halogenated five- or six-membered ring, depending on the reaction conditions and the specific substrate.

Gold catalysts, typically as Au(I) or Au(III) complexes, are soft, carbophilic π-acids that can activate alkenes and dienes toward various transformations under mild conditions.

Cope Rearrangement : Gold(I) catalysts have been shown to facilitate the Cope rearrangement of 1,5-dienes at significantly lower temperatures than the thermal version. nih.govresearchgate.net The reaction is proposed to proceed through a transient cyclo-carbenium ion intermediate, which lowers the activation barrier. nih.gov

Hydroamination/Hydroalkoxylation : Gold(I) complexes can catalyze the intermolecular addition of nucleophiles, such as carbamates or alcohols, to 1,3-dienes. organic-chemistry.org This provides an efficient route to protected allylic amines and ethers. It is plausible that the conjugated isomer of this compound could undergo such a reaction.

Cycloisomerization : While many gold-catalyzed cycloisomerizations involve substrates with both alkene and alkyne functionalities (enynes), acs.orgacs.org gold catalysis can also promote the cyclization of dienes, although this is less common. Reactions involving 1,5-dienes can sometimes lead to cyclopropyl (B3062369) derivatives or other rearranged cyclic products. organic-chemistry.org

Functionalization of the Alkyl Chain and Methyl Group

The chemical reactivity of the long alkyl chain and the methyl group of this compound is governed by the principles of alkane and allylic C-H bond activation, respectively. While the diene system represents the most reactive site of the molecule, the saturated hydrocarbon tail and the methyl group offer possibilities for selective transformations under specific reaction conditions. Research specifically detailing the functionalization of the alkyl chain and methyl group of this compound is limited; however, established methodologies for the transformation of similar structural motifs in other molecules provide a basis for predicting potential reactions.

The functionalization of the unactivated C-H bonds of the heptyl substituent, which constitutes the terminal portion of the dodecyl chain, is challenging due to their low reactivity. Such transformations typically require highly reactive reagents or catalytic systems capable of C-H activation. Radical-based reactions, for instance, can be employed to introduce functionality along the alkyl chain. These reactions often proceed with low selectivity, leading to a mixture of constitutional isomers.

The methyl group at the C2 position is allylic to the C2=C3 double bond, which enhances its reactivity compared to the other alkyl C-H bonds in the molecule. This increased reactivity is due to the lower bond dissociation energy of allylic C-H bonds and the ability of the allylic position to stabilize radical or charged intermediates.

Oxidation of the Methyl Group:

The allylic methyl group can be a target for selective oxidation to introduce various oxygen-containing functional groups. The oxidation of a methyl group can yield a hydroxymethyl group (-CH₂OH), a formyl group (-CHO), or a carboxyl group (-COOH) wikipedia.org. For example, selenium dioxide (SeO₂) is a classic reagent for the allylic oxidation of olefins, a reaction known as the Riley oxidation wikipedia.org. This could potentially convert the methyl group of this compound into an allylic alcohol. Other oxidizing agents, such as chromium-based reagents or catalytic systems involving transition metals, are also known to effect such transformations thieme-connect.dersc.org. A related compound, 2-methyldodeca-2(E),4(E)-dien-1-ol, where the methyl group is present as a primary alcohol, has been utilized in the synthesis of allylic epoxides, demonstrating that functionalization at this position is synthetically accessible acs.org.

Radical and Catalytic C-H Functionalization:

Modern synthetic methods involving transition-metal catalysis or radical processes offer pathways for the functionalization of both the alkyl chain and the methyl group. Iridium-catalyzed C-H activation has been shown to be effective for the alkylation of N-methyl groups with dienes, suggesting the possibility of activating the C(sp³)–H bonds in the alkyl chain of this compound under appropriate catalytic conditions researchgate.netrsc.orgrsc.org. Radical difunctionalization reactions of dienes have also been extensively studied, which could potentially be adapted for the simultaneous functionalization of the diene and the alkyl chain mdpi.comnih.govrsc.orgbeilstein-journals.orgacs.org.

Allylic functionalization of unactivated olefins with various nucleophiles can be achieved through transition-metal catalysis, often involving palladium or rhodium complexes nih.govsnnu.edu.cnchemrxiv.org. These methods could potentially be applied to introduce carbon or heteroatom substituents at the methyl group of this compound.

Due to the absence of specific studies on this compound, a data table detailing specific reaction conditions and yields for the functionalization of its alkyl chain and methyl group cannot be provided. The following table illustrates the types of transformations that are generally possible for allylic methyl groups and alkyl chains based on the reactivity of similar compounds.

Table 1: Potential Functionalization Reactions of the Alkyl Chain and Methyl Group

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Potential Product(s) |

| Methyl Group | Allylic Oxidation | SeO₂, CrO₃, MnO₂ | 2-(Hydroxymethyl)dodeca-2,5-diene, Dodeca-2,5-dien-2-al, Dodeca-2,5-dien-2-oic acid |

| Methyl Group | Allylic Halogenation | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)dodeca-2,5-diene |

| Methyl Group | Allylic C-H Amination | Rh(III) or Ir(III) catalysts | 2-(Aminomethyl)dodeca-2,5-diene derivatives |

| Alkyl Chain | Radical Halogenation | Cl₂, Br₂ (with UV light) | Halogenated dodecadienes (mixture of isomers) |

| Alkyl Chain | C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Functionalized dodecadienes (e.g., arylated, alkylated) |

Stereochemical Aspects and Conformational Analysis

Investigation of (E/Z) Stereochemistry of the Double Bonds

The structure of 2-Methyldodeca-2,5-diene features two double bonds, each capable of exhibiting geometric isomerism. This gives rise to multiple stereoisomers depending on the spatial arrangement of the substituents around these double bonds. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of each double bond as either (E) for entgegen (opposite) or (Z) for zusammen (together). libretexts.orgmasterorganicchemistry.com

For the double bond at the C2 position (between C2 and C3), the substituents on C2 are a methyl group and another methyl group (as part of the ethylidene group in one resonance structure, though more accurately it is bonded to C1 and C3). On C3, there is a hydrogen atom and the rest of the carbon chain. Due to the two methyl groups on C2, this double bond does not exhibit E/Z isomerism.

For the double bond at the C5 position (between C5 and C6), the substituents on C5 are a propyl group (C3-C4-C1) and a hydrogen atom. On C6, the substituents are a hexyl group (C7-C12) and a hydrogen atom. Since both carbons of the double bond are attached to two different groups, E/Z isomerism is possible. studymind.co.ukdocbrown.info

The possible stereoisomers for the C5=C6 double bond are:

(5E)-2-Methyldodeca-2,5-diene: The higher priority groups on C5 (the propyl group) and C6 (the hexyl group) are on opposite sides of the double bond.

(5Z)-2-Methyldodeca-2,5-diene: The higher priority groups on C5 and C6 are on the same side of the double bond.

Therefore, this compound can exist as a mixture of two geometric isomers. The specific synthetic route employed would determine the isomeric ratio of the final product.

| Double Bond Position | Substituents on C(n) | Substituents on C(n+1) | E/Z Isomerism Possible? | Possible Configurations |

| C2=C3 | -CH3, -CH3 | -H, -C9H19 | No | N/A |

| C5=C6 | -C3H7, -H | -C6H13, -H | Yes | (5E) and (5Z) |

Conformational Studies and Molecular Dynamics of this compound

The reactivity of conjugated dienes is significantly influenced by their ability to adopt a planar s-cis or s-trans conformation around the central single bond. pearson.commasterorganicchemistry.com For this compound, the relevant single bond is between C3 and C4.

s-trans conformation: The two double bonds are on opposite sides of the C3-C4 single bond. This conformation is generally more stable due to reduced steric hindrance between the substituents on the diene system. masterorganicchemistry.com

s-cis conformation: The two double bonds are on the same side of the C3-C4 single bond. This conformation is essential for the diene to participate in concerted reactions like the Diels-Alder cycloaddition. libretexts.orgchemistrysteps.com

The presence of a methyl group at the C2 position and a long alkyl chain introduces steric interactions that can influence the equilibrium between the s-cis and s-trans conformers. The s-trans conformer is expected to be energetically favored to minimize steric clash. However, the molecule can still adopt the reactive s-cis conformation, although the energy barrier for this rotation might be higher compared to an unsubstituted diene.

Molecular dynamics simulations of long-chain alkenes have shown that these molecules are flexible and can adopt various conformations in solution. researchgate.netresearchgate.net For this compound, simulations would likely reveal a dynamic equilibrium between multiple conformers, with the extended s-trans-like structures being the most populated. The rate of interconversion between the s-cis and s-trans conformers would be a key factor in determining its reactivity in specific chemical transformations.

Diastereoselective and Enantioselective Synthesis of Advanced Intermediates Incorporating the Dodecadienyl Moiety

The stereochemistry of the double bonds in this compound can be strategically controlled during its synthesis to produce specific stereoisomers. These stereodefined dienes can then serve as chiral building blocks for the synthesis of more complex molecules with multiple stereocenters.

Diastereoselective Synthesis:

Diastereoselective synthesis of intermediates containing the dodecadienyl moiety can be achieved through various methods, such as the Wittig reaction or Horner-Wadsworth-Emmons olefination, where the choice of reagents and reaction conditions can favor the formation of one geometric isomer over the other. For instance, the Schlosser modification of the Wittig reaction is known to favor the formation of (E)-alkenes.

Enantioselective Synthesis:

While this compound itself is not chiral, it can be a precursor to chiral molecules. Enantioselective synthesis of advanced intermediates can be achieved by reacting the diene with a chiral reagent or in the presence of a chiral catalyst. nih.govnih.govacs.org For example, a Diels-Alder reaction with a chiral dienophile would lead to the formation of diastereomeric products, which could then be separated.

Furthermore, chiral diene ligands are known to be highly effective in transition metal-catalyzed asymmetric reactions, leading to high enantioselectivities. nih.govsemanticscholar.org While not directly applicable to this compound as a ligand itself, the principles of asymmetric catalysis can be applied in reactions involving this diene to generate chiral products. researchgate.net For example, an enantioselective hydroboration or epoxidation of one of the double bonds would introduce a new stereocenter. A patent for producing (E,Z)-7,9-dodecadienyl-1-acetate highlights methods for achieving high selectivity in the synthesis of specific isomers of dodecadienyl compounds. google.com

Influence of Substituents on Stereoselectivity in Reactions

The substituents on a diene play a crucial role in directing the stereochemical outcome of its reactions. libretexts.org In this compound, the key substituents are the methyl group at the C2 position and the long alkyl chain.

In Diels-Alder reactions, the methyl group at C2 is an electron-donating group, which can increase the reactivity of the diene. libretexts.org The position of this substituent also influences the regioselectivity of the cycloaddition. DFT studies on similar systems, like the reaction between 2-acetyl-1,4-benzoquinone (B74814) and methyl-substituted 1,3-butadienes, show that the regioselectivity is controlled by the position of the substituents on the diene. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Methyldodeca-2,5-diene. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and numbers of hydrogen and carbon atoms, while more sophisticated two-dimensional (2D) techniques are essential for assembling the complete molecular structure and defining its stereochemistry.

Two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the long alkyl chain by showing correlations from the protons on C7 to C8, C8 to C9, and so on, down to the terminal methyl group at C12. Crucially, it would also show correlations between the olefinic protons H5 and H6, as well as their coupling to the adjacent methylene (B1212753) protons at C4 and C7, respectively. auremn.orgrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton signal to the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon chemical shifts based on the more easily assigned proton spectrum. For example, the olefinic proton signal at approximately 5.4 ppm would show a correlation to its corresponding carbon signal around 125-135 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is the primary NMR method for determining the stereochemistry of the double bonds. nih.govreddit.com For the C5=C6 double bond, a distinct NOESY cross-peak between protons H5 and H6 would indicate that they are on the same side of the double bond, confirming a Z (cis) configuration. Conversely, the absence of this correlation, coupled with correlations to adjacent methylene protons, would support an E (trans) configuration. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for (5E)-2-Methyldodeca-2,5-diene.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H→¹³C) |

| 1 | ~14.1 | ~0.89 (t) | H12 | C10, C11 |

| 2 | ~135.0 | - | - | - |

| 3 | ~124.5 | ~5.15 (t) | H4 | C2, C4, C5, C13 |

| 4 | ~35.0 | ~2.75 (q) | H3, H5 | C2, C3, C5, C6 |

| 5 | ~128.0 | ~5.45 (dt) | H4, H6 | C3, C4, C6, C7 |

| 6 | ~132.0 | ~5.40 (dt) | H5, H7 | C4, C5, C7, C8 |

| 7 | ~32.5 | ~2.05 (q) | H6, H8 | C5, C6, C8, C9 |

| 8-11 | ~22-32 | ~1.2-1.4 (m) | Adjacent CH₂ | - |

| 12 | ~22.6 | ~1.28 (m) | H11 | C10, C11 |

| 13 | ~25.7 | ~1.70 (s) | - | C2, C3 |

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. acs.orgstudymind.co.ukacs.orgchem-station.com By strategically replacing a hydrogen atom with its heavier isotope, deuterium, the pathway of a chemical transformation can be traced. For instance, if this compound were synthesized via an elimination reaction where a proton is abstracted from C4, performing the reaction with a deuterated base (e.g., NaOD) could lead to deuterium incorporation at other sites if the reaction is reversible. Analysis of the product by ¹H NMR would show a diminished or absent signal for any proton that has been exchanged for deuterium. Furthermore, mass spectrometry would show a molecular ion peak at M+1, confirming the incorporation of a single deuterium atom. researchgate.net This provides direct evidence of which protons are involved in the reaction mechanism.

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Pathway Inference

Mass spectrometry provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Under electron ionization (EI), the this compound molecule will form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation of dienes is typically dominated by allylic cleavage, where the bond allylic (adjacent) to a double bond breaks. jove.comwhitman.eduyoutube.com This process is favorable because it results in a resonance-stabilized allylic carbocation. creative-proteomics.comcore.ac.ukstackexchange.com For this compound, two primary allylic cleavage sites are expected to yield the most significant fragments:

Cleavage of the C3-C4 bond: This breaks the molecule into two pieces, with the charge preferentially staying with the more stable fragment. This can lead to a resonance-stabilized C₅H₉⁺ cation at m/z 69 .

Cleavage of the C7-C8 bond: This is another key allylic position. Cleavage here would result in a stable, conjugated C₈H₁₅⁺ cation at m/z 111 .

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound (MW = 180.34).

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 180 | [C₁₃H₂₄]⁺• | Molecular Ion (M⁺•) |

| 111 | [C₈H₁₅]⁺ | Allylic cleavage at C7-C8 |

| 69 | [C₅H₉]⁺ | Allylic cleavage at C3-C4 |

| 41 | [C₃H₅]⁺ | Allyl cation, from subsequent fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb radiation at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the key diagnostic absorptions would be:

C-H Stretching: Vibrations for sp²-hybridized carbons (vinylic C-H at positions 3, 5, and 6) appear in the 3100-3000 cm⁻¹ region. Stretches for sp³-hybridized carbons (in the methyl and methylene groups) are found just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range. libretexts.orglibretexts.orgorgchemboulder.com

C=C Stretching: The carbon-carbon double bonds give rise to absorptions in the 1680-1640 cm⁻¹ region. The trisubstituted C2=C3 bond and the disubstituted C5=C6 bond are expected to have slightly different frequencies. Symmetrically substituted double bonds often produce weak signals in IR spectra but strong signals in Raman spectra, making the combination of both techniques valuable. spectroscopyonline.com

C-H Bending: The out-of-plane C-H bending vibrations, which appear in the 1000-650 cm⁻¹ "fingerprint" region, are highly diagnostic of the substitution pattern on the double bonds. libretexts.orgpitt.edu A trisubstituted alkene like the one at C2=C3 typically shows a strong band around 840-790 cm⁻¹, while a trans-disubstituted double bond at C5=C6 would exhibit a strong band near 970 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | =C-H (sp²) |

| 2960-2850 | C-H Stretch | -C-H (sp³) |

| 1680-1640 | C=C Stretch | Alkene |

| ~1465 | C-H Scissoring Bend | -CH₂- |

| ~970 | C-H Out-of-Plane Bend (Wag) | trans-RHC=CHR |

| ~820 | C-H Out-of-Plane Bend (Wag) | R₂C=CHR |

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Since this compound is likely a liquid or a low-melting solid, it is not suitable for direct analysis by this method.

To overcome this, a crystalline derivative must be prepared. For dienes, a common strategy is the formation of a coordination complex with a heavy metal, such as palladium(II) or platinum(II), which can coordinate to the π-systems of the double bonds. These metal-diene complexes are often stable, crystalline solids.

A successful single-crystal X-ray diffraction analysis of such a derivative would provide an unambiguous confirmation of the molecular connectivity and the E/Z geometry of the double bonds. While this compound itself is not chiral, if a chiral center were present in the molecule, this technique would be the gold standard for determining its absolute configuration, provided the derivative crystallizes in a chiral space group. nih.govresearchgate.neted.ac.ukmit.edu

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Characterization

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to map out potential energy surfaces, characterize transition states, and determine the kinetics and thermodynamics of chemical reactions involving molecules like 2-Methyldodeca-2,5-diene.

The presence of double bonds at the 2- and 5-positions in this compound allows for a variety of isomerization reactions, including double bond migration. DFT calculations can be used to model these processes. By calculating the energies of the reactant, transition states, and products, a detailed energy profile for each potential isomerization pathway can be constructed.

For long-chain olefins, DFT has been shown to be a valuable tool for determining the relative stabilities of various positional and configurational (cis/trans) isomers. scispace.com A hypothetical DFT study on this compound could investigate the energetic favorability of shifting the double bonds along the dodecane (B42187) chain. The activation energy (Ea) for each step, determined by locating the corresponding transition state structure, provides crucial information about the reaction kinetics. For instance, the energy barriers for the 1,3-hydrogen shift mechanism, a common pathway for olefin isomerization, can be precisely calculated. researchgate.netekb.eg

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for Isomerization of this compound at 298.15 K This table presents illustrative data that would be expected from a DFT study. Actual values would require specific calculations.

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|---|

| This compound | 0.00 | 0.00 | 65.2 |

| 2-Methyldodeca-2,6-diene | -0.55 | -0.48 | 25.1 |

| 2-Methyldodeca-3,6-diene | -0.98 | -0.89 | 9.7 |

As a diene, this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. When reacting with an unsymmetrical dienophile, questions of regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement of the product) arise. DFT is a cornerstone for predicting these outcomes. mdpi.comnih.gov

Theoretical studies confirm that selectivity is governed by the electronic and steric properties of the reactants. nih.gov Analysis of the Frontier Molecular Orbitals (FMO)—specifically the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile—is a common approach. The reaction is favored between the atoms where the orbital coefficients of the HOMO and LUMO are largest. libretexts.org Furthermore, DFT calculations can determine the activation energies for all possible pathways (e.g., ortho vs. meta, endo vs. exo), with the lowest-energy transition state corresponding to the major product. nih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental information about the electronic structure of this compound, which is directly related to its chemical reactivity. Conceptual DFT provides a framework for quantifying reactivity through various descriptors. nih.govscirp.org

These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and the total electron density. Key descriptors include:

HOMO-LUMO Gap: A smaller gap generally indicates higher reactivity.

Chemical Potential (μ): Related to the tendency of electrons to escape the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. peerj.com

Fukui Functions (f(r)) and Dual Descriptor (DD): These are local reactivity descriptors that indicate which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com

By calculating these values, a quantitative prediction of the reactivity of this compound in various chemical environments can be made. For instance, the electrophilicity index can predict its reactivity in polar reactions, while Fukui functions can pinpoint the most reactive carbon atoms in the diene system for reactions like cycloadditions.

Table 3: Hypothetical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G(d) level)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -8.95 | Energy of the highest occupied molecular orbital |

| ELUMO | 0.85 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 9.80 | Indicates high kinetic stability |

| Electrophilicity Index (ω) | 0.88 | Classified as a moderate electrophile |

| Chemical Hardness (η) | 4.90 | Indicates moderate resistance to deformation of electron cloud |

Applications of Machine Learning in Predicting this compound Reactivity

In recent years, machine learning (ML) has emerged as a transformative tool in computational chemistry. neurips.cc ML models can be trained on large datasets of chemical reactions and molecular properties, often generated by high-throughput DFT calculations, to make rapid and accurate predictions without the need for expensive quantum chemical calculations for every new molecule. researchgate.net

For a molecule like this compound, ML could be applied in several ways:

Reaction Outcome Prediction: Trained on vast databases of Diels-Alder reactions, an ML model could predict the major regio- and stereoisomer formed when this compound reacts with a novel dienophile, achieving accuracies that can exceed 90%. researchgate.netchemrxiv.org

Activation Energy Prediction: ML models can predict reaction barriers with quantum mechanical accuracy but at a fraction of the computational cost. This would allow for rapid screening of potential reaction pathways and isomerization processes for this compound. chemrxiv.org

Property Prediction: ML can be used to predict various molecular properties, from boiling points and solubility to more complex quantum chemical descriptors, based solely on the molecular structure.

The power of ML lies in its ability to learn complex relationships between molecular structure and reactivity from data, providing a high-throughput method to explore the chemical space around this compound and its derivatives.

Applications in Advanced Organic Synthesis and Materials Science

2-Methyldodeca-2,5-diene as a Key Intermediate in the Total Synthesis of Complex Molecules

The strategic placement of a conjugated diene system and an isolated double bond within the twelve-carbon chain of this compound makes it a potentially valuable intermediate in the synthesis of intricate organic compounds. Its utility can be envisioned in the construction of both natural products and complex cyclic systems.

Precursor for Natural Products or Bioactive Analogs

While direct total syntheses employing this compound are not extensively reported, its structural motifs are present in various natural products. The diene functionality is a common feature in terpenoids and polyketides, suggesting that this compound could serve as a synthetic fragment for accessing analogs of these compounds. The synthesis of such complex molecules often relies on the strategic use of dienes in powerful carbon-carbon bond-forming reactions. nih.govnih.govnih.govscripps.edursc.org For instance, the Diels-Alder reaction, a cornerstone of organic synthesis, utilizes a conjugated diene to form six-membered rings with high stereocontrol. nih.govscripps.edursc.orgchemrxiv.org The 2,5-diene system in our subject molecule could potentially be isomerized to a conjugated system to participate in such cycloadditions, or the existing double bonds could be functionalized sequentially to build up molecular complexity.

Building Block for Polycyclic or Heterocyclic Ring Systems

The construction of polycyclic and heterocyclic frameworks is a central theme in synthetic organic chemistry. Dienes are fundamental building blocks in this endeavor. unito.it Methodologies such as ring-closing metathesis (RCM) could theoretically be applied to derivatives of this compound to forge carbocyclic rings. Furthermore, the double bonds can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and ozonolysis, to introduce oxygen-containing functionalities, which are key steps in the synthesis of various heterocyclic compounds. The presence of two distinct double bonds allows for selective transformations, adding to its potential as a versatile synthetic intermediate.

Polymerization Studies Involving this compound

The presence of two double bonds in this compound also suggests its potential utility in the field of polymer science, either as a monomer or a co-monomer.

Role as a Monomer or Co-monomer in Advanced Polymer Architectures

The polymerization of dienes can lead to materials with a wide range of properties. While specific studies on the polymerization of this compound are scarce, analogous dienes have been successfully polymerized. researchgate.net For example, acyclic diene metathesis (ADMET) polymerization is a powerful technique for synthesizing unsaturated polyesters from bio-based dienes. nih.gov Given its structure, this compound could potentially undergo ADMET polymerization to yield novel polyester (B1180765) architectures. Furthermore, its incorporation as a co-monomer with other olefins could be used to introduce specific functionalities or to modify the properties of existing polymers. semanticscholar.org

Investigation of Polymerization Mechanisms and Resulting Material Properties

The mechanism of polymerization would largely depend on the catalyst system employed. For instance, coordination polymerization using transition metal catalysts, such as those based on neodymium, has been shown to be effective for the stereoselective polymerization of other dienes, yielding polymers with controlled microstructures (e.g., cis- or trans-1,4-polymers). researchgate.net The resulting material properties would be dictated by the polymer's molecular weight, microstructure, and the presence of the long alkyl side chain, which could impart unique solubility and thermal characteristics. Enzymatic polymerization is another emerging sustainable method for producing polyesters and polyamides that could potentially be applied to derivatives of this compound. researchgate.net

Development of Novel Methodologies Utilizing this compound as a Substrate

Beyond its direct application in synthesis and polymerization, this compound can serve as a model substrate for the development of new synthetic methodologies. The differential reactivity of its conjugated and isolated double bonds could be exploited to test the selectivity of new catalysts and reagents. For example, developing catalytic systems that can selectively functionalize one double bond while leaving the other intact is a significant challenge in organic synthesis. Methodologies for the stereoselective synthesis of skipped dienes, which are prevalent in natural products, are also an active area of research. rsc.org The structure of this compound makes it a relevant substrate for exploring such transformations.

Potential in Catalysis or Ligand Design

The structural features of this compound suggest a potential, albeit underexplored, role in catalysis and ligand design. The diene functionality, in particular, could serve as a coordination site for transition metals, forming organometallic complexes that may exhibit catalytic activity.

The steric and electronic properties of the molecule, influenced by the methyl group and the long dodecyl chain, would play a crucial role in the stability and reactivity of any such metal complex. The aliphatic chain could impart solubility in nonpolar organic solvents, a desirable characteristic for homogeneous catalysis.

Potential catalytic applications could theoretically include:

Polymerization Reactions: As a monomer or co-monomer in the synthesis of specialty polymers. The diene could undergo polymerization or co-polymerization with other olefins, potentially catalyzed by Ziegler-Natta or metallocene catalysts.

Asymmetric Catalysis: If the diene were incorporated into a chiral ligand scaffold, it could be used in asymmetric catalysis to control the stereochemical outcome of a reaction. The specific geometry of the diene and the positioning of the methyl group would influence the enantioselectivity of the catalyst.

Cross-Coupling Reactions: Diene-containing ligands have been employed in various cross-coupling reactions. The electronic properties of the this compound moiety could modulate the reactivity and selectivity of a metal catalyst in reactions such as Suzuki, Heck, or Sonogashira couplings.

It is important to reiterate that these are speculative applications based on the known reactivity of similar diene-containing molecules. Significant experimental research would be required to synthesize this compound and evaluate its actual performance in any catalytic system or as a ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。